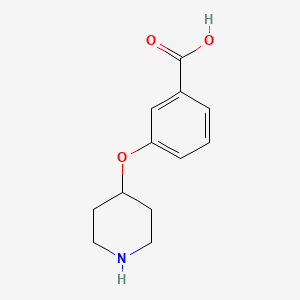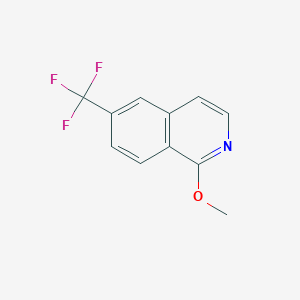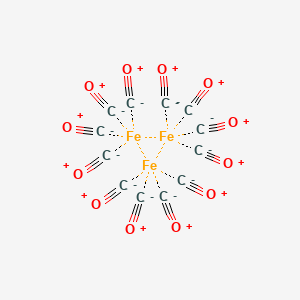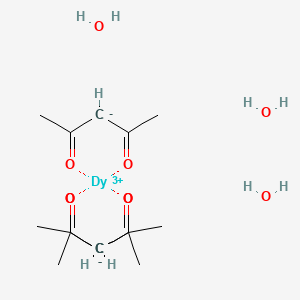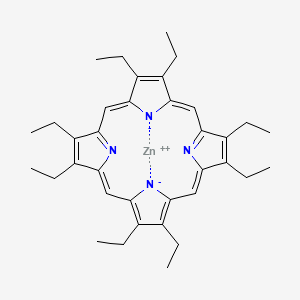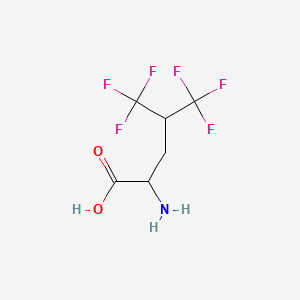
5-溴-4-氯-3-吲哚基-β-D-葡萄糖醛酸环己铵盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene . It is used in a variety of applications, including use in bacterial detection systems (e.g., E. coli) .
Molecular Structure Analysis
The empirical formula of this compound is C14H12BrClNNaO7 . The InChI string representation of its structure is [Na+].O[C@@H]1C@@HC@@HC([O-])=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .Chemical Reactions Analysis
This compound is a substrate for the enzyme beta-glucuronidase. The enzyme cleaves it to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless solution .科学研究应用
Chromogenic Substrate for β-glucuronidase (GUS)
This compound is a chromogenic substrate for β-glucuronidase (GUS), an enzyme that cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various applications, as detailed below.
Lac Gene Detection Systems
The compound is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications . It is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL .
Identification of lac+ Bacterial Colonies
The compound is used as a chromogenic substrate suitable for identification of lac+ bacterial colonies . The lac+ colonies can be easily distinguished by their blue color, which is a result of the enzymatic reaction.
Histochemistry
In histochemistry, the compound is used to detect the activity of the β-galactosidase enzyme . The resulting blue coloration helps in visualizing the location and activity of the enzyme in histological samples.
Bacteriology
In bacteriology, the compound is used to detect the presence and activity of the β-galactosidase enzyme . This can be particularly useful in studying bacterial metabolism and gene expression.
Chromogenic E. coli / Coliform Culture Media
The compound has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media . The blue color produced upon enzymatic reaction allows for easy differentiation and identification of E. coli and other coliform bacteria.
作用机制
Target of Action
The primary target of the compound, also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the bacterium E. coli .
Mode of Action
The compound acts as a substrate for β-glucuronidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
Biochemical Pathways
The compound is involved in the β-glucuronidase pathway . When the compound is cleaved by the enzyme, it produces a blue precipitate, which can be used to detect the activity of β-glucuronidase . This is particularly useful in histochemistry and bacteriology .
Pharmacokinetics
The compound is known to produce an intense blue precipitate upon enzymatic hydrolysis, indicating that it can interact with its target enzyme in biological systems .
Result of Action
The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used to detect the presence and activity of β-glucuronidase in various biological and experimental contexts .
Action Environment
The action of the compound is influenced by the presence of β-glucuronidase, which is produced by various organisms, including E. coli . The compound is used in a variety of applications, including bacterial detection systems . The compound is stable and safe to transport and store .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 |
Source


|
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
CAS RN |
18656-96-7 |
Source


|
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?
A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




